

# Rencofilstat: A Cyclophilin Inhibitor Targeting Collagen Production and Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Rencofilstat (formerly CRV431) is a novel, orally bioavailable, small-molecule cyclophilin inhibitor under investigation for the treatment of fibrotic diseases, most notably non-alcoholic steatohepatitis (NASH). By targeting multiple cyclophilin isoforms—primarily A, B, and D—Rencofilstat exerts a multi-faceted anti-fibrotic effect. This technical guide provides a comprehensive overview of the mechanism of action of Rencofilstat, focusing on its impact on collagen production and the signaling pathways involved in fibrosis. The document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological processes to serve as a resource for researchers and professionals in the field of drug development.

# Introduction to Rencofilstat and its Mechanism of Action

**Rencofilstat** is a potent, non-immunosuppressive derivative of cyclosporine that inhibits the peptidyl-prolyl isomerase (PPlase) activity of cyclophilins.[1] Cyclophilins are a family of ubiquitously expressed proteins that play crucial roles in protein folding, trafficking, and signaling.[1] In the context of fibrosis, cyclophilins A, B, and D have been identified as key mediators of pro-fibrotic processes. **Rencofilstat**'s therapeutic potential stems from its ability to



simultaneously inhibit these three isoforms, thereby disrupting multiple pathways that contribute to the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis.[1]

- Cyclophilin B (CypB) Inhibition: CypB is a resident protein of the endoplasmic reticulum (ER) and a critical component of the collagen biosynthesis machinery. It is involved in the proper folding and post-translational modification of procollagen chains.[2] By inhibiting CypB,
   Rencofilstat directly interferes with the production and secretion of mature collagen.[3]
- Cyclophilin A (CypA) Inhibition: Secreted CypA acts as a pro-inflammatory and pro-fibrotic
  cytokine by binding to its cell surface receptor, CD147. This interaction triggers downstream
  signaling cascades, including the transforming growth factor-beta (TGF-β) pathway, which
  promotes the activation of fibroblasts and subsequent ECM production.[4] Rencofilstat's
  inhibition of CypA can mitigate these effects.
- Cyclophilin D (CypD) Inhibition: CypD is a key regulator of the mitochondrial permeability
  transition pore (mPTP).[5] In conditions of cellular stress, the opening of the mPTP can lead
  to mitochondrial dysfunction and cell death, processes that contribute to tissue injury and the
  progression of fibrosis. By inhibiting CypD, Rencofilstat helps to preserve mitochondrial
  integrity and cell viability.[5]

### **Preclinical Evidence of Anti-Fibrotic Activity**

The anti-fibrotic effects of **Rencofilstat** have been demonstrated in a variety of in vitro and in vivo models of fibrosis across different organs.

# In Vitro Studies: Inhibition of Collagen and Fibronectin Production

In vitro studies have shown that **Rencofilstat** dose-dependently reduces the production of the primary ECM components, collagen and fibronectin, in various fibroblastic cell types.[3][6] This effect was observed in cells derived from multiple organs, highlighting the broad anti-fibrotic potential of the compound.[6] A summary of the key findings is presented in Table 1.

Table 1: In Vitro Inhibition of Extracellular Matrix Protein Production by Rencofilstat



| Cell Type                                                | Origin       | Effect on<br>Collagen/Fibro<br>nectin<br>Production               | Reported<br>Efficacy                                       | Citation(s) |
|----------------------------------------------------------|--------------|-------------------------------------------------------------------|------------------------------------------------------------|-------------|
| LX2 Hepatic<br>Stellate Cells                            | Human Liver  | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6]      |
| Idiopathic<br>Pulmonary<br>Fibrosis (IPF)<br>Fibroblasts | Human Lung   | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6]      |
| Cardiac<br>Fibroblasts                                   | Human Heart  | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6]      |
| Dermal<br>Fibroblasts                                    | Human Skin   | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6]      |
| Renal Mesangial<br>Cells                                 | Human Kidney | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6]      |

### Ex Vivo and In Vivo Models of Fibrosis

**Rencofilstat** has demonstrated efficacy in reducing fibrosis in animal models and in ex vivo studies using human tissue.



- Human Idiopathic Pulmonary Fibrosis (IPF) Lung Tissue: In precision-cut lung slices from an IPF patient, Rencofilstat (1 μM and 5 μM) dose-dependently decreased the gene expression and secretion of multiple fibrosis and inflammation markers, including collagen 1α1, TIMP1, and MMP7.[7] At 5 μM, Rencofilstat showed comparable or greater potency than the standard-of-care IPF drugs, pirfenidone and nintedanib.[7]
- Kidney Fibrosis Model: In a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis, oral administration of **Rencofilstat** at 50 mg/kg/day for two weeks resulted in a 42% reduction in kidney fibrosis compared to vehicle-treated mice (p=0.0006).

### Clinical Development and Efficacy in NASH

**Rencofilstat** has undergone clinical evaluation for the treatment of NASH, a chronic liver disease characterized by inflammation and fibrosis. The Phase 2a 'AMBITION' trial was a multicenter, single-blind, placebo-controlled study that evaluated the safety, tolerability, pharmacokinetics, and exploratory efficacy of **Rencofilstat** in patients with presumed F2/F3 NASH.[1][8]

# AMBITION Trial: Study Design and Key Biomarker Results

Patients were randomized to receive 75 mg or 225 mg of **Rencofilstat**, or placebo, once daily for 28 days.[1] The trial met its primary endpoints of safety and tolerability. Exploratory efficacy was assessed through various biomarkers of liver injury and fibrosis.[1]

Table 2: Key Biomarker Changes in the Phase 2a AMBITION Trial (28 Days)



| Biomarker                                              | Dose Group                                                         | Mean Change<br>from Baseline<br>(± SD) | p-value                             | Citation(s) |
|--------------------------------------------------------|--------------------------------------------------------------------|----------------------------------------|-------------------------------------|-------------|
| Alanine<br>Aminotransferas<br>e (ALT)                  | 225 mg<br>Rencofilstat                                             | -16.3% (±<br>25.5%)                    | Statistically different vs. placebo | [8]         |
| Placebo                                                | -0.7% (± 13.4%)                                                    | [8]                                    |                                     |             |
| Collagen Type VI<br>Formation (C6M)                    | 225 mg Rencofilstat (in patients with baseline ProC3 > 15.0 ng/ml) | -5.8 ng/ml (± 9.9<br>ng/ml)            | 0.0176                              | [1]         |
| Placebo (in patients with baseline ProC3 > 15.0 ng/ml) | 8.7 ng/ml (± 15.2<br>ng/ml)                                        | [1]                                    |                                     |             |

Reductions were also observed in other collagen biomarkers, including Pro-C3, C1M, C3M, C4M, C7M, and Pro-C8, particularly in the 225 mg dose group, although these did not reach statistical significance in the short 28-day treatment period.[1]

## Transcriptomic Analysis: Downregulation of Collagen Genes

Whole blood transcriptomic analysis from the AMBITION trial revealed a statistically significant downregulation of several collagen genes in patients treated with **Rencofilstat**. This provides direct evidence of **Rencofilstat**'s impact on the genetic machinery of collagen production.

Table 3: Downregulation of Collagen Genes in the Phase 2a AMBITION Trial



| Gene Symbol | Log2 Fold Change | Description                          | Citation(s) |
|-------------|------------------|--------------------------------------|-------------|
| COL6A5      | > -2.2           | Collagen Type VI<br>Alpha 5 Chain    | [1]         |
| COL7A1      | > -2.2           | Collagen Type VII<br>Alpha 1 Chain   | [1]         |
| COL8A2      | > -2.2           | Collagen Type VIII<br>Alpha 2 Chain  | [1]         |
| COL18A1     | > -2.2           | Collagen Type XVIII<br>Alpha 1 Chain | [1]         |

# Signaling Pathways and Experimental Protocols Signaling Pathways Modulated by Rencofilstat

The anti-fibrotic effects of **Rencofilstat** can be attributed to its modulation of several key signaling pathways.

**Rencofilstat**'s direct anti-fibrotic activity is primarily mediated through the inhibition of CypB in the endoplasmic reticulum. CypB is essential for the post-translational modifications of procollagen, including hydroxylation and the formation of the triple helix. By inhibiting CypB, **Rencofilstat** disrupts these processes, leading to a reduction in the secretion of mature collagen.



#### Rencofilstat's Inhibition of Collagen Biosynthesis via Cyclophilin B



Click to download full resolution via product page

Caption: **Rencofilstat** inhibits the CypB-containing complex, disrupting procollagen folding and subsequent secretion.







Extracellular CypA promotes fibrosis by binding to the CD147 receptor on fibroblasts and immune cells, which can activate the TGF- $\beta$  signaling pathway. **Rencofilstat**'s inhibition of CypA can block this interaction and its downstream consequences.



#### Rencofilstat's Attenuation of Cyclophilin A-Mediated Fibrosis



Click to download full resolution via product page



### Foundational & Exploratory

Check Availability & Pricing

Caption: **Rencofilstat** inhibits extracellular CypA, preventing the activation of pro-fibrotic signaling pathways.

**Rencofilstat** inhibits CypD, a key component of the mPTP. This inhibition prevents the opening of the pore in response to cellular stress, thereby preserving mitochondrial function and preventing cell death that can drive fibrosis.



# Cellular Stress Rencofilstat (e.g., Oxidative Stress) Inhibits Mitochondrion Cyclophilin D Promotes opening mPTP Mitochondrial Dysfunction Cell Death **Fibrosis**

Rencofilstat's Protection Against Mitochondrial Dysfunction

Click to download full resolution via product page

Caption: **Rencofilstat** inhibits CypD, preventing mPTP opening and subsequent cell death and fibrosis.



#### **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies of **Rencofilstat**.

- Cell Lines: Human-derived fibroblastic cells from liver (LX2), lung (IPF patient-derived), heart, skin, and kidney were used.[6]
- Treatment: Cells were treated with varying concentrations of Rencofilstat in the presence or absence of the pro-fibrotic agent TGF-β.[6]
- Quantification: The secretion of procollagen and fibronectin into the cell culture supernatant
  was quantified using enzyme-linked immunosorbent assay (ELISA).[6] Cell viability was
  assessed to rule out cytotoxic effects.[6]



## Start: Fibroblastic Cell Culture Treatment with Rencofilstat (Dose-Response) Optional: Co-treatment with TGF-β Incubation Collect Supernatant ELISA for Procollagen and Fibronectin Data Analysis: Quantify ECM Reduction

#### Experimental Workflow for In Vitro ECM Protein Quantification

Click to download full resolution via product page

Caption: Workflow for assessing **Rencofilstat**'s in vitro impact on ECM protein production.

 Study Design: A multicenter, single-blind, placebo-controlled trial in 49 patients with presumed F2/F3 NASH.[1]



- Intervention: Oral administration of Rencofilstat (75 mg or 225 mg) or placebo once daily for 28 days.[1]
- Assessments: Safety, tolerability, pharmacokinetics, and a panel of exploratory biomarkers for liver injury and fibrosis (e.g., ALT, Pro-C3, C6M) were measured at baseline and at the end of treatment. Whole blood transcriptomics were also performed.[1]

#### Conclusion

Rencofilstat is a promising anti-fibrotic agent with a unique mechanism of action that targets multiple facets of the fibrotic process. By inhibiting cyclophilins A, B, and D, Rencofilstat directly reduces collagen production, suppresses pro-inflammatory and pro-fibrotic signaling, and protects against mitochondrial dysfunction-mediated cell death. Preclinical and clinical data have demonstrated its potential to reduce fibrosis and markers of liver injury. The ongoing and future clinical development of Rencofilstat will further elucidate its efficacy and safety profile for the treatment of NASH and other fibrotic diseases. This technical guide provides a foundational understanding of Rencofilstat's core mechanisms and supporting data for the scientific and drug development community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rencofilstat, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin B control of lysine post-translational modifications of skin type I collagen | PLOS Genetics [journals.plos.org]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. Intracellular and extracellular Cyclophilin a promote cardiac fibrosis through TGF-β signaling in response to angiotensin II PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophilin D deficiency attenuates mitochondrial perturbation and ameliorates hepatic steatosis PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. hepionpharma.com [hepionpharma.com]
- 7. hepionpharma.com [hepionpharma.com]
- 8. Rencofilstat, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebocontrolled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rencofilstat: A Cyclophilin Inhibitor Targeting Collagen Production and Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606818#rencofilstat-s-impact-on-collagen-production-and-fibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com